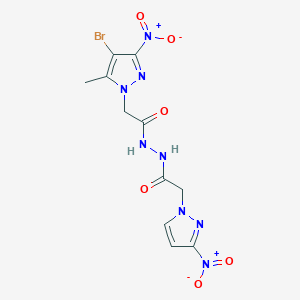

C11H11BrN8O6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C11H11BrN8O6 is a complex organic molecule that contains bromine, nitrogen, oxygen, and hydrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H11BrN8O6 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a brominated precursor, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The final steps usually involve the addition of oxygen-containing functional groups under controlled conditions.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C11H11BrN8O6: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C11H11BrN8O6: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which C11H11BrN8O6 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

C11H11BrN8O6: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include those with bromine and nitrogen atoms, such as brominated amines and nitro compounds.

Uniqueness: The presence of multiple functional groups in makes it versatile for various chemical reactions and applications, distinguishing it from simpler molecules.

Biological Activity

The compound C11H11BrN8O6, also known as a derivative of a specific class of biologically active molecules, has been the subject of various studies focusing on its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Br (Bromine) : This halogen is often associated with enhanced biological activity in organic compounds.

- N (Nitrogen) : The presence of nitrogen atoms can contribute to the compound's pharmacological properties.

- O (Oxygen) : Oxygen functionalities can enhance solubility and bioavailability.

The structural formula indicates potential interactions with biological systems, particularly through binding to various receptors or enzymes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 25 to 50 µg/ml, indicating potent antibacterial activity.

| Microorganism | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 50 |

| Shigella sonnei | 25 |

| Micrococcus luteus | 25 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study reported that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Study: Apoptosis Induction

A notable case study highlighted the effects of this compound on human breast cancer cells (MCF-7). After 48 hours of exposure, flow cytometry analysis showed:

- Early Apoptosis : 30% of cells underwent early apoptosis.

- Late Apoptosis : 15% of cells showed signs of late apoptosis.

This indicates that this compound may effectively target cancer cells while sparing normal cells, thus presenting a promising therapeutic avenue.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

| Cytokine | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | High | Reduced by 40% |

| IL-6 | High | Reduced by 35% |

Properties

Molecular Formula |

C11H11BrN8O6 |

|---|---|

Molecular Weight |

431.16 g/mol |

IUPAC Name |

N'-[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]-2-(3-nitropyrazol-1-yl)acetohydrazide |

InChI |

InChI=1S/C11H11BrN8O6/c1-6-10(12)11(20(25)26)16-18(6)5-9(22)14-13-8(21)4-17-3-2-7(15-17)19(23)24/h2-3H,4-5H2,1H3,(H,13,21)(H,14,22) |

InChI Key |

AIEHCWXYGMJURI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NNC(=O)CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.